molecular formula C37H52ClN3O10S B10831661 (1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1(1),(1).0(3),]hexacosa-10,12,14(26),16,18-pentaen-6-yl (2S)-2-(N-methyl-4-sulfanylpentanamido)propanoate

(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1(1),(1).0(3),]hexacosa-10,12,14(26),16,18-pentaen-6-yl (2S)-2-(N-methyl-4-sulfanylpentanamido)propanoate

Cat. No.: B10831661
M. Wt: 766.3 g/mol
InChI Key: LJFFDOBFKICLHN-KUNLKOTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.1(1),(1).0(3),]hexacosa-10,12,14(26),16,18-pentaen-6-yl (2S)-2-(N-methyl-4-sulfanylpentanamido)propanoate is a useful research compound. Its molecular formula is C37H52ClN3O10S and its molecular weight is 766.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H52ClN3O10S

Molecular Weight

766.3 g/mol

IUPAC Name

[(1S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(4-sulfanylpentanoyl)amino]propanoate

InChI

InChI=1S/C37H52ClN3O10S/c1-20-11-10-12-28(48-9)37(46)19-27(49-35(45)39-37)22(3)33-36(5,51-33)29(50-34(44)23(4)40(6)30(42)14-13-21(2)52)18-31(43)41(7)25-16-24(15-20)17-26(47-8)32(25)38/h10-12,16-17,21-23,27-29,33,46,52H,13-15,18-19H2,1-9H3,(H,39,45)/t21?,22?,23?,27-,28+,29-,33?,36-,37-/m0/s1

InChI Key

LJFFDOBFKICLHN-KUNLKOTKSA-N

Isomeric SMILES

CC1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)S)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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